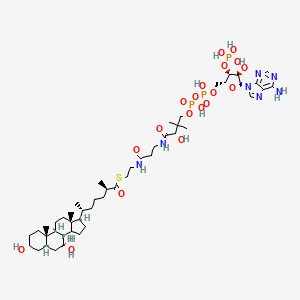

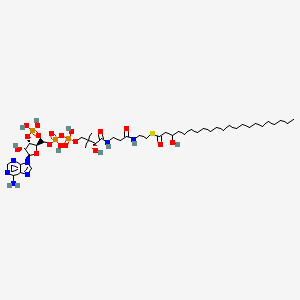

3-hydroxydocosanoyl-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-hydroxydocosanoyl-CoA is a 3-hydroxy fatty acyl-CoA in which the 3-hydroxy fatty acyl group is specified as 3-hydroxydocosanoyl. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 3-hydroxy fatty acyl-CoA and a long-chain fatty acyl-CoA. It derives from a 3-hydroxydocosanoic acid. It is a conjugate acid of a 3-hydroxydocosanoyl-CoA(4-).

Applications De Recherche Scientifique

1. Fermentative Production of 3-Hydroxypropionic Acid

The fermentative production of 3-hydroxypropionic acid (3-HP) from malonyl-CoA, using the yeast Saccharomyces cerevisiae, represents a sustainable alternative to petrochemicals for producing important chemicals like acrylic acid and acrylamide. Enhancements in this process have been achieved by increasing the availability of the precursor malonyl-CoA and coupling the production with increased NADPH supply, leading to a substantial improvement in 3-HP production (Chen et al., 2014).

2. Biosynthetic Route for 3-Hydroxypropionate Production

The malonyl-CoA pathway has been explored as a promising route for 3-hydroxypropionate (3HP) biosynthesis, offering advantages like broad feedstock spectrum and redox neutrality. It has been successfully constructed in various species, including E. coli, yeast, and cyanobacteria, leading to significantly enhanced 3HP titer and feasibility for commercial manufacturing (Liu et al., 2017).

3. 3-Hydroxypropionic Acid Production in Methylobacterium extorquens

The construction of a malonyl-CoA pathway in Methylobacterium extorquens AM1 for generating 3-HP from methanol has shown feasibility. This approach involved overexpressing the mcr gene, leading to the production of 3-HP in an alternative host, demonstrating potential for 3-HP production from one-carbon feedstocks (Yang et al., 2017).

4. Photosynthetic Production of 3-HP from CO2

Cyanobacterium Synechocystis sp. PCC 6803 has been engineered for photosynthetic production of 3-hydroxypropionic acid (3-HP) directly from CO2. Optimization strategies, such as overexpressing acetyl-CoA carboxylase and improving NADPH supply, resulted in significant 3-HP production, demonstrating the potential of cyanobacteria as a cell factory for converting sunlight and CO2 into valuable chemicals (Wang et al., 2016).

5. Engineering of E. coli for Polyhydroxyalkanoate Production

Engineered Escherichia coli strains have been developed for direct synthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from unrelated carbon sources like glucose or glycerol. This process involved constructing a pathway for generating propionyl-CoA as a precursor, demonstrating the industrial applicability of such engineered strains in producing biodegradable plastics (Srirangan et al., 2016).

Propriétés

Nom du produit |

3-hydroxydocosanoyl-CoA |

|---|---|

Formule moléculaire |

C43H78N7O18P3S |

Poids moléculaire |

1106.1 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxydocosanethioate |

InChI |

InChI=1S/C43H78N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,51,54-55H,4-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/t31?,32-,36-,37-,38+,42-/m1/s1 |

Clé InChI |

VNJQSRVXTRJVAZ-NGZXMKLGSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

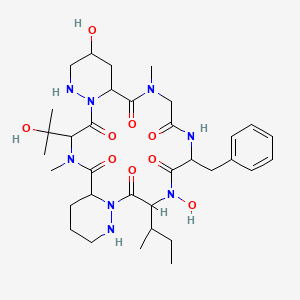

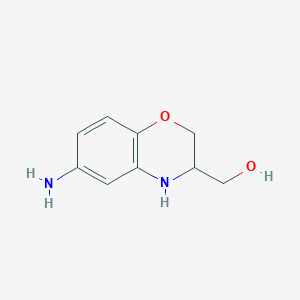

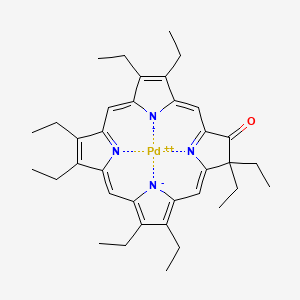

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)